Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine
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Overview
Description
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine is a complex organic compound that contains a chromium ion coordinated with various organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves multiple steps. The initial step typically includes the preparation of the ligand, 2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate, through a diazotization reaction followed by coupling with a benzoate derivative. The chromium ion is then introduced through a complexation reaction with the ligand under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Ligand exchange reactions often require the presence of competing ligands such as chloride or sulfate ions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species .
Scientific Research Applications
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves its ability to coordinate with various molecular targets. The chromium ion can interact with biological molecules, altering their structure and function. This interaction can affect enzymatic activity and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Chromium(3+),3-(2-ethylhexoxy)propan-1-amine,hydron,2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate: Similar in structure but with different alkyl substituents.
Chromate (1-),bis (2- ((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoate (2-)),sodium: Contains similar azo and benzoate groups but different metal coordination.
Uniqueness
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine is unique due to its specific combination of ligands and the presence of a tridecan-1-amine group, which imparts distinct chemical and physical properties compared to other chromium complexes .
Properties
CAS No. |
73297-13-9 |
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Molecular Formula |
C34H24CrN8O6.C13H29N.H C47H54CrN9O6 |
Molecular Weight |
893.0 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine |
InChI |
InChI=1S/2C17H14N4O3.C13H29N.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2*2-10,22H,1H3,(H,23,24);2-14H2,1H3;/q;;;+3/p-3 |
InChI Key |
YROHIKGNXUDHLT-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CCCCCCCCCCCCCN.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Origin of Product |
United States |
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